Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonyl-substituted pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents in solvents like acetone or dichloromethane.
Reduction: LiAlH₄, NaBH₄ in solvents such as THF or diethyl ether.
Substitution: Halogenated precursors, nucleophiles, and catalysts under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyrrolidines.
Scientific Research Applications
Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Additionally, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a five-membered ring containing one nitrogen atom.
3-(4-Methoxyphenyl)pyrrolidine: A pyrrolidine derivative with a 4-methoxyphenyl group.
3-(4-Methylphenyl)pyrrolidine: A pyrrolidine derivative with a 4-methylphenyl group.
Uniqueness
Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both 4-methoxyphenyl and 4-methylphenylsulfonyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
830319-66-9 |
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Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C18H21NO3S/c1-14-3-9-18(10-4-14)23(20,21)19-12-11-16(13-19)15-5-7-17(22-2)8-6-15/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
PUUWNXSVHZPXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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